BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Phase 3
Trials of Glepaglutide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glepaglutide acetate

Cat. No.: B15571749

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental design and protocols
for the Phase 3 clinical trials of glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2)
analog for the treatment of Short Bowel Syndrome (SBS).

Introduction to Glepaglutide and its Mechanism of
Action

Glepaglutide is an investigational therapeutic designed to improve intestinal absorption in
patients with Short Bowel Syndrome (SBS), a condition characterized by a significant loss of
intestinal function.[1][2][3][4][5] As a GLP-2 analog, glepaglutide mimics the action of the
endogenous hormone GLP-2, which plays a crucial role in maintaining the integrity of the gut
lining and promoting intestinal growth.[6] By binding to GLP-2 receptors in the intestine,
glepaglutide stimulates mucosal growth, enhances nutrient and fluid absorption, and aims to
reduce the dependency on parenteral support for SBS patients.[6][7] The therapeutic is being
developed for subcutaneous administration via an auto-injector.[2][3]

Signaling Pathway

Glepaglutide, upon binding to the GLP-2 receptor on intestinal epithelial cells, initiates a
signaling cascade that promotes intestinal adaptation. This involves the stimulation of intestinal
growth and an increase in the absorptive capacity of the remaining intestine. While the detailed
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intracellular signaling is complex, the overarching pathway leads to increased villus height and
crypt depth, ultimately expanding the mucosal surface area available for absorption.[7][8]
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Caption: Glepaglutide signaling pathway in intestinal epithelial cells.

Phase 3 Clinical Trial Program Overview (EASE
Trials)

The efficacy and safety of glepaglutide have been evaluated in a comprehensive Phase 3
program, known as the EASE trials. This program includes several studies designed to assess
different aspects of glepaglutide treatment in adult patients with SBS who are dependent on
parenteral support (PS).[1][9]
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Trial Identifier

Title Phase

Status/Objective

A Randomized,
Double-Blind,

Placebo-Controlled

Completed. Assessed
the efficacy and safety

of once- and twice-

EASE 1 Trial to Evaluate the Phase 3 weekly glepaglutide
Efficacy and Safety of versus placebo over
Glepaglutide in 24 weeks.[1][2][3][4]
Patients with SBS. [5]
Long-Term, Double- Ongoing. Evaluating
Blind Extension Trials the long-term safety
Assessing the Long- and efficacy of
EASE2 &3 Term Safety and Phase 3 glepaglutide in
Efficacy of patients who
Glepaglutide in completed the EASE
Patients with SBS. 1 trial.[10][11][12]
A Phase 3b Trial to Ongoing. A
Assess Long-Term mechanistic trial to
EASE 4 Effects of Phase 3b further understand the

Glepaglutide on
Intestinal Fluid and

Energy Uptake.

effects of glepaglutide
on intestinal

absorption.[1]

Experimental Design and Protocols: EASE 1 Trial

The EASE 1 trial was a pivotal, randomized, double-blind, placebo-controlled study that formed

the primary basis for evaluating the efficacy and safety of glepaglutide.[1][4]

Study Objectives

Primary Objective: To evaluate the efficacy of glepaglutide in reducing the weekly volume of

parenteral support from baseline at 24 weeks.[1][3][4]

Secondary Objectives: To assess the clinical response rate (=20% reduction in PS), the

proportion of patients achieving at least a one-day reduction in PS per week, and the

achievement of enteral autonomy (complete cessation of PS).[4]
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Patient Population

The trial enrolled adult patients (aged 18-90 years) with a diagnosis of Short Bowel Syndrome
and a dependency on parenteral support for at least three days per week.[1][13] Key inclusion
and exclusion criteria are summarized below.

Inclusion Criteria Exclusion Criteria

Diagnosis of Short Bowel Syndrome with ]
. . ) History of colon cancer.[13]
intestinal failure.[4]

) Use of GLP-1, GLP-2, or human growth
Requirement for parenteral support at least 3 o )
hormone analogs within 3 months prior to
days per week.[1] ]
screening.[13]

Stable parenteral support regimen for at least 4 ) o )
) ] Estimated creatinine clearance < 30 mL/min.[13]
weeks prior to screening.

Significant cardiac disease, including
Age between 18 and 90 years.[13] ]
decompensated heart failure.[13]

Treatment Regimen

A total of 106 patients were randomized in a 1:1:1 ratio to one of three treatment arms for a
duration of 24 weeks:[3][4]

e Glepaglutide 10 mg Twice Weekly: Administered subcutaneously.
¢ Glepaglutide 10 mg Once Weekly: Administered subcutaneously.[4]

e Placebo: Administered subcutaneously with a matching dosing schedule.

Experimental Workflow

The trial followed a structured workflow from patient screening to the final analysis.
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Caption: EASE 1 Phase 3 trial experimental workflow.

Efficacy and Safety Assessments

o Parenteral Support Volume: The volume of parenteral support was meticulously recorded
throughout the trial. The primary endpoint was the absolute change from baseline at week
24.[1][4]

¢ Clinical Response: Defined as a reduction of at least 20% in weekly parenteral support
volume from baseline at both 20 and 24 weeks.[2][5]
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o Enteral Autonomy: The number of patients who were completely weaned off parenteral
support was recorded.[3][4][5]

» Safety Monitoring: Adverse events were monitored and recorded throughout the study.
Standard laboratory safety tests were conducted at scheduled visits.[12]

Data Presentation: EASE 1 Trial Results

The EASE 1 trial met its primary endpoint, demonstrating a statistically significant reduction in
parenteral support volume for the twice-weekly glepaglutide group compared to placebo.[1][3]

[5]

Table 1: Change in Weekly Parenteral Support (PS)
Volume at 24 Weeks

Mean Reduction from
Treatment Group ) ] p-value vs. Placebo
Baseline (Liters/week)

Glepaglutide (Twice Weekly) 5.13[2][5] 0.0039[3]
Glepaglutide (Once Weekly) 3.13[2][5] Not Statistically Significant[3]
Placebo 2.85[4][5]

Table 2: Key Secondary Efficacy Endpoints at 24 Weeks
. . p-value (Twice
Glepaglutide Glepaglutide

Endpoint . Placebo Weekly vs.
(Twice Weekly) (Once Weekly)
Placebo)

Clinical
Response Rate
(>20% PS

reduction)

65.7%[2][5] 45.7%]3] 38.9%[3] 0.0243[5]

Patients
Achieving

14% (n=5)[3][5] 11% (n=4)[4] 0%][3][4][5] -
Enteral

Autonomy
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Protocols for Key Experiments

Protocol for Subcutaneous Administration of
Glepaglutide

o Preparation: Ensure the glepaglutide auto-injector is at room temperature.

» Site Selection: Choose a subcutaneous injection site (e.g., abdomen, thigh, or upper arm).
Rotate injection sites with each administration.

e Administration:

[e]

Clean the injection site with an alcohol swab and allow it to dry.

o Remove the cap from the auto-injector.

o Pinch the skin at the injection site.

o Insert the needle at a 90-degree angle.

o Press the injection button to deliver the full dose.

o Hold the auto-injector in place for a few seconds after the injection is complete.

» Disposal: Dispose of the used auto-injector in a designated sharps container.

Protocol for Assessment of Parenteral Support Volume

o Baseline Assessment: During the 4-week period prior to randomization, meticulously record
the daily volume of all parenteral nutrition and intravenous fluids administered.

» Ongoing Monitoring: Throughout the 24-week treatment period, patients or their caregivers
are to maintain a daily diary of all parenteral support received.

o Data Verification: At each study visit, clinical site staff will review the patient's diary and
cross-reference it with medical records and infusion logs to ensure accuracy.

o Calculation of Weekly Volume: The total volume of parenteral support for each 7-day period
is calculated.
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e Change from Baseline: The absolute change in the average weekly parenteral support
volume from the baseline period to the assessment at week 24 is calculated for each patient.

Protocol for Citrulline Measurement (Biomarker of
Intestinal Function)

o Sample Collection: At specified time points during the trial (e.g., baseline, and subsequent
visits), collect whole blood samples via venipuncture into appropriate anticoagulant tubes
(e.g., EDTA).[12]

e Plasma Separation: Centrifuge the blood samples according to standard laboratory
procedures to separate the plasma.

o Sample Storage: Store the plasma samples at -80°C until analysis.

¢ Analysis: Measure plasma citrulline concentrations using a validated analytical method, such
as high-performance liquid chromatography (HPLC) or liquid chromatography-mass
spectrometry (LC-MS).

» Data Interpretation: An increase in plasma citrulline levels is indicative of an increased
enterocyte mass and improved intestinal function.[7][14]

This document provides a comprehensive overview based on publicly available information
from the glepaglutide Phase 3 clinical trial program. For complete and detailed protocols, it is
essential to refer to the official study documentation and publications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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